Product packaging for 1-Hexene, 3-chloro-(Cat. No.:CAS No. 53101-38-5)

1-Hexene, 3-chloro-

Cat. No.: B13955951
CAS No.: 53101-38-5
M. Wt: 118.60 g/mol
InChI Key: BXPJRVPVIHMAAA-UHFFFAOYSA-N
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Description

1-Hexene, 3-chloro- is a useful research compound. Its molecular formula is C6H11Cl and its molecular weight is 118.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexene, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexene, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl B13955951 1-Hexene, 3-chloro- CAS No. 53101-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorohex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPJRVPVIHMAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336539
Record name 1-Hexene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-38-5
Record name 1-Hexene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications As an Advanced Synthetic Intermediate and Building Block in Research

The dual reactivity of 1-hexene (B165129), 3-chloro- renders it a versatile building block in organic synthesis. Researchers have utilized this compound in various reactions to construct intricate molecular architectures.

One notable application is in dehydrohalogenation reactions. Under basic conditions, such as treatment with potassium hydroxide (B78521) in ethanol, 3-chloro-1-hexene can undergo elimination to form 1-hexen-3-yne. This transformation is a critical step in the synthesis of enynes, which are important structural motifs in many natural products and pharmaceutically active compounds. The efficiency of this reaction can be influenced by factors such as the choice of solvent and temperature.

Furthermore, the chlorine atom in 3-chloro-1-hexene can be substituted in various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the hexene backbone.

The alkene portion of the molecule is also amenable to a range of addition reactions. For instance, the addition of hydrogen halides, such as hydrogen chloride, across the double bond can lead to the formation of dichlorinated hexanes. The regioselectivity of such additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. brainly.com

Ligand and Complex Chemistry Applications

While the direct application of 1-hexene (B165129), 3-chloro- as a ligand in organometallic complexes is not extensively documented, the broader class of chloroalkenes does participate in ligand chemistry. The double bond in chloroalkenes can coordinate to transition metals, and the chlorine atom can be involved in oxidative addition or other transformations within the coordination sphere of the metal. rsc.orgacs.org

The reactivity of chloroalkenes in the presence of transition metal catalysts, such as palladium complexes, is an active area of research. acs.org These reactions often involve the chloroalkene acting as a substrate that undergoes transformations like cross-coupling or amidation, where the metal complex serves as the catalyst rather than forming a stable complex with the chloroalkene as a ligand. acs.org For instance, palladium(0) complexes with tertiary phosphine (B1218219) ligands have been shown to catalyze the amidation of chloroalkenes. acs.org

The study of how ligands influence the chemistry of metal ions with molecules like chloroalkanes provides insight into potential reaction mechanisms. msu.edu The interaction between a metal center and the chloroalkene can lead to the activation of C-H or C-Cl bonds, facilitating further chemical reactions. msu.edu

Reactivity and Mechanistic Investigations of 1 Hexene, 3 Chloro

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The presence of a chlorine atom at the allylic position (the carbon atom adjacent to the double bond) makes 1-Hexene (B165129), 3-chloro- susceptible to nucleophilic substitution reactions. These reactions can proceed through several competing mechanisms, largely dictated by the reaction conditions, the nature of the nucleophile, and the solvent.

SN1 and SN2 Mechanistic Pathways in Chloroalkenes

Nucleophilic substitution reactions on haloalkanes can occur via two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.combyjus.com

The SN1 mechanism is a two-step process. byjus.com The first and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate. byjus.com For 1-Hexene, 3-chloro-, this would result in the formation of a secondary allylic carbocation. This intermediate is notably stabilized by resonance, where the positive charge is delocalized over two carbon atoms (C1 and C3). This resonance stabilization makes the SN1 pathway more favorable for allylic halides compared to their non-allylic counterparts. The second step is the rapid attack of a nucleophile on the carbocation. byjus.com SN1 reactions are favored by polar protic solvents, which can solvate both the departing halide ion and the carbocation intermediate, and by weak nucleophiles. byjus.comorganic-chemistry.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comucsb.edu This "backside attack" involves a transition state where the carbon atom is pentacoordinate. organic-chemistry.org The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com Since 1-Hexene, 3-chloro- is a secondary halide, it is sterically more hindered than a primary halide but less so than a tertiary one, making the SN2 pathway feasible. SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. organic-chemistry.org

A key feature of allylic systems like 1-Hexene, 3-chloro- is the possibility of rearranged products via SN1' or SN2' pathways. In an SN1' reaction, the nucleophile attacks the carbocation at the carbon atom at the other end of the original double bond (C1), leading to a constitutional isomer. In an SN2' reaction, the nucleophile attacks the terminal carbon of the double bond (C1) in a concerted fashion, displacing the chloride ion from C3 and causing a shift of the double bond. acs.orgacs.orgnih.gov

science
FactorFavors SN1 / SN1'Favors SN2 / SN2'
Substrate StructureSecondary, allylic (resonance-stabilized carbocation)Secondary (moderate steric hindrance)
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., ⁻OH, ⁻OR, ⁻CN)
SolventPolar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)
Leaving GroupGood leaving group (Cl⁻ is moderate)Good leaving group (Cl⁻ is moderate)

Stereochemical Outcomes in Substitution Processes

The stereochemistry of substitution reactions at the chiral center (C3) of 1-Hexene, 3-chloro- is highly dependent on the operative mechanism.

SN1 Pathway : The formation of a planar, achiral allylic carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability. This leads to the formation of a racemic mixture of products (both R and S enantiomers), resulting in a loss of optical activity if the starting material was enantiomerically pure. organic-chemistry.org

SN2 Pathway : The concerted backside attack mechanism dictates that the nucleophile approaches from the side opposite to the leaving group. This results in an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comquora.com For example, if the starting material is (R)-3-chloro-1-hexene, the SN2 product will be the (S)-enantiomer.

SN2' Pathway : The stereochemical outcome of the SN2' reaction, where the nucleophile attacks the terminal carbon of the alkene, can be either syn (the nucleophile attacks from the same face as the leaving group departs) or anti (the nucleophile attacks from the opposite face). The preferred pathway depends on the specific substrate, nucleophile, and reaction conditions. Studies on acyclic allylic chlorides have shown that both syn and anti pathways are possible. acs.orgacs.org For instance, some reactions with secondary amines have shown a high degree of syn-stereospecificity. acs.org A zirconium-mediated SN2' substitution has been shown to proceed with essentially complete syn selectivity. nih.gov

Addition Reactions Across the Carbon-Carbon Double Bond

The pi (π) bond of the alkene functional group in 1-Hexene, 3-chloro- is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Mechanisms (e.g., Hydrohalogenation, Carbocation Rearrangements)

Electrophilic addition is a characteristic reaction of alkenes. chemguide.co.uk The addition of a hydrogen halide like hydrogen chloride (HCl) to an unsymmetrical alkene typically follows Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. chemguide.co.uk

The mechanism involves two main steps:

The alkene's π bond acts as a nucleophile, attacking the electrophilic hydrogen of the HX molecule. This forms a carbocation intermediate and a halide ion. libretexts.orglibretexts.org For 1-Hexene, 3-chloro-, protonation can occur at C1 or C2. Protonation at C1 yields a more stable secondary carbocation at C2, whereas protonation at C2 would yield a less stable primary carbocation at C1. Therefore, the secondary carbocation is preferentially formed.

The halide ion (e.g., Cl⁻) then acts as a nucleophile and attacks the positively charged carbon, forming the final product.

A significant feature of reactions proceeding through carbocation intermediates is the potential for carbocation rearrangements . chemistrysteps.commasterorganicchemistry.comlibretexts.org These rearrangements, such as a hydride shift or an alkyl shift, occur if they can lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). masterorganicchemistry.comyoutube.com In the case of the secondary carbocation formed from 1-Hexene, 3-chloro-, a 1,2-hydride shift from C3 to C2 could potentially occur, but this would still result in a secondary carbocation. The presence of the electron-withdrawing chlorine atom at C3 would destabilize a positive charge at that position, making a rearrangement that places the carbocation at C3 unlikely. However, if the alkyl chain were branched in a specific way, more complex rearrangements could be envisioned. youtube.com

Radical Addition Pathways

In the presence of peroxides (ROOR), light, or heat, the addition of hydrogen bromide (HBr) to alkenes can proceed through a free-radical chain mechanism. masterorganicchemistry.comchemistrysteps.com This pathway leads to an anti-Markovnikov addition product, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.comquimicaorganica.org This phenomenon is often called the "peroxide effect" and is generally specific to HBr. libretexts.orgyoutube.com

The mechanism consists of three stages:

Initiation : The peroxide homolytically cleaves to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com

Propagation : The bromine radical adds to the alkene double bond. This addition occurs at the carbon that results in the formation of the most stable carbon radical. For 1-Hexene, 3-chloro-, the bromine radical will add to C1 to form a more stable secondary radical at C2, rather than adding to C2 to form a less stable primary radical at C1. This secondary carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com

Termination : The reaction ceases when two radicals combine.

science
Reaction ConditionsMechanismMajor ProductRegioselectivity
HBr, no peroxidesElectrophilic Addition2-Bromo-3-chlorohexaneMarkovnikov
HBr, with peroxides (ROOR)Radical Addition1-Bromo-3-chlorohexaneAnti-Markovnikov

Cycloaddition Reactions (e.g., Carbene Additions and Cyclopropanation)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. A key example is cyclopropanation, where a three-membered ring is formed by the addition of a carbene or carbenoid across the double bond of an alkene. wikipedia.org

Carbene Addition : Carbenes (R₂C:), which are neutral species containing a divalent carbon atom with six valence electrons, are highly reactive electrophiles. libretexts.org Dihalocarbenes, such as dichlorocarbene (:CCl₂), can be generated in situ from chloroform (CHCl₃) and a strong base. masterorganicchemistry.comyoutube.com The dichlorocarbene then adds to the double bond of 1-Hexene, 3-chloro- in a concerted [1+2] cycloaddition. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgwikipedia.org

Simmons-Smith Reaction : This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.org The Simmons-Smith reaction is a versatile and stereospecific method for cyclopropanation that is tolerant of many functional groups. nih.govyoutube.com The carbenoid delivers a methylene (CH₂) group to the double bond in a concerted fashion, preserving the original stereochemistry of the alkene. wikipedia.org The presence of nearby functional groups can sometimes direct the stereochemistry of the addition. wikipedia.org

Elimination Reactions to Form Dienes or Alkynes

Elimination reactions of 1-Hexene, 3-chloro- are a key pathway to forming unsaturated diene systems. The specific mechanism and resulting products are highly dependent on the reaction conditions, particularly the nature of the base and the solvent.

E1, E2, and E2' Elimination Mechanisms

1-Hexene, 3-chloro- can undergo elimination through three primary mechanistic pathways: E1 (Elimination, Unimolecular), E2 (Elimination, Bimolecular), and E2' (a concerted, allylic-specific mechanism).

E1 Mechanism: This two-step mechanism is favored by weak bases and polar protic solvents that can stabilize the intermediate carbocation. libretexts.orgyoutube.com The first and rate-determining step is the spontaneous departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. stackexchange.com This carbocation can then be deprotonated at an adjacent carbon by a weak base (like an alcohol or water) to form a double bond. Due to the resonance, deprotonation can occur at either C-2 or C-4, leading to different products.

E2 Mechanism: This concerted, one-step mechanism is favored by strong, non-hindered bases. libretexts.orglibretexts.org The base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon (the β-carbon), while the C-Cl bond breaks simultaneously to form the new π-bond. youtube.com For the E2 reaction to occur, the abstracted proton and the leaving group must be in an anti-periplanar conformation. youtube.com

E2' Mechanism: This is a variation of the E2 reaction specific to allylic systems. In this concerted pathway, the base attacks a proton at the γ-carbon (C-5 in this case). The electron pair from the C-H bond then shifts to form a new double bond between C-4 and C-5, causing the existing double bond to migrate and displace the chloride ion from C-3. This results in a conjugated diene.

The choice between these mechanisms is critical in determining the final product. Strong bases promote the bimolecular E2 and E2' pathways, while conditions that favor carbocation formation (polar protic solvents, weak bases) promote the E1 pathway. libretexts.org

Regiochemical and Stereochemical Control in Elimination Processes

The structural outcome of elimination reactions involving 1-Hexene, 3-chloro- is governed by regiochemical and stereochemical factors.

Regiochemistry: The position of the new double bond is determined by which proton is removed.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the most substituted (and therefore most stable) alkene. youtube.com In the case of 1-Hexene, 3-chloro-, E1 or E2 elimination involving proton abstraction from C-4 would lead to the thermodynamically stable conjugated product, 1,3-hexadiene.

Hofmann Product: The use of a sterically hindered base (e.g., potassium tert-butoxide) can favor the abstraction of the most accessible proton, leading to the less substituted "Hofmann" product.

Product Distribution: Abstraction of a proton from C-2 via an E2 mechanism would lead to 1,2-hexadiene (an allene), which is generally less stable than the conjugated diene. The E2' mechanism, abstracting a proton from C-5, would yield 1,3-hexadiene. The E1 pathway, proceeding through the allylic carbocation, can also lead to a mixture of products depending on where deprotonation occurs.

Stereochemistry: The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The requirement for an anti-periplanar arrangement of the H and Cl atoms means that only certain conformations can lead to elimination, which in turn determines the E/Z geometry of the resulting diene. E1 reactions are not stereospecific because they proceed through a planar carbocation intermediate.

Reaction TypeBaseSolventProbable Major Product(s)Mechanistic Notes
E1 Weak (e.g., CH₃OH)Polar Protic (e.g., CH₃OH)1,3-HexadieneProceeds via a resonance-stabilized allylic carbocation; Zaitsev orientation favored.
E2 Strong, unhindered (e.g., NaOEt)Polar Aprotic (e.g., DMSO)1,3-HexadieneConcerted mechanism; requires anti-periplanar H at C-4 for conjugated product.
E2 (Hofmann) Strong, hindered (e.g., t-BuOK)Aprotic (e.g., THF)1,2-Hexadiene / other isomersSteric hindrance may favor abstraction of the most accessible proton.
E2' Strong BaseAprotic1,3-HexadieneConcerted abstraction from the γ-carbon (C-5) leading to a conjugated system.

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Hexene, 3-chloro-, as an allylic chloride, is a viable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds. The reactivity of chloro-substrates can be challenging due to the strength of the C-Cl bond, often requiring specialized catalyst systems. thieme-connect.com

Suzuki, Stille, Heck, and Negishi Type Couplings with Chloroalkenes

Allylic chlorides can participate in several key palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the allylic substrate with an organoboron compound (like a boronic acid). wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For allylic halides, the oxidative addition step often proceeds with inversion of stereochemistry. harvard.edu

Stille Coupling: This reaction involves the coupling of the substrate with an organotin (stannane) reagent. libretexts.orgwikipedia.org Stille couplings are highly versatile, though the toxicity of the tin reagents is a significant drawback. wikipedia.org

Heck Reaction: While the classic Heck reaction couples an aryl or vinyl halide with an alkene, variations involving allylic electrophiles exist.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org Nickel-catalyzed Negishi couplings have proven particularly effective for the cross-coupling of secondary allylic chlorides with high regioselectivity and enantioselectivity. acs.orgorganic-chemistry.org

In these reactions, 1-Hexene, 3-chloro- would react with the respective organometallic reagent (R-B(OH)₂, R-SnR'₃, or R-ZnX) to form a new C-C bond at the C-3 position, yielding a substituted hexene derivative.

Ligand Design and Catalytic Cycle Elucidation

The success of cross-coupling reactions, especially with less reactive chloro-substrates, hinges on the catalyst system, which consists of a metal precursor (e.g., a palladium or nickel salt) and a supporting ligand. thieme-connect.com

Catalytic Cycle: Most of these reactions proceed through a common catalytic cycle: nih.govyoutube.comyoutube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of 1-Hexene, 3-chloro-, forming a higher-valent organometallic intermediate (e.g., an allylpalladium(II) complex). This is often the rate-limiting step for chlorides. thieme-connect.com

Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid, stannane, or organozinc) is transferred to the palladium or nickel center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com

Ligand Design: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For activating C-Cl bonds, ligands are designed to be highly electron-donating and often sterically bulky. thieme-connect.com

Bulky Phosphine (B1218219) Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) increase the electron density on the metal center, which promotes the oxidative addition step. thieme-connect.com

N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable complexes with the metal, enhancing catalytic activity and longevity.

Coupling ReactionTypical CatalystLigand TypeNucleophile (R-M)Key Features
Suzuki-Miyaura Pd(0)Phosphines, NHCsOrganoboron (R-B(OH)₂)Mild conditions, low toxicity of boron reagents. wikipedia.org
Stille Pd(0)PhosphinesOrganotin (R-SnR'₃)High functional group tolerance, but toxic reagents. openochem.org
Negishi Pd(0) or Ni(0)Phosphines, PyboxOrganozinc (R-ZnX)High reactivity of organozinc reagents; Ni catalysts effective for allylic chlorides. organic-chemistry.orgacs.org

Polymerization and Oligomerization Reactivity (as Monomer or Chain Transfer Agent)

1-Hexene, 3-chloro- possesses two reactive sites for polymerization: the terminal double bond and the allylic chloride. This dual functionality allows it to act either as a monomer or as a chain transfer agent.

As a monomer , the vinyl group of 1-Hexene, 3-chloro- can undergo addition polymerization. However, the presence of the reactive allylic chloride can lead to side reactions, such as chain transfer or termination, which can complicate the polymerization process and limit the achievable molecular weight.

Cationic, Anionic, and Radical Polymerization Studies of Chlorohexenes

The polymerization of chlorohexenes, particularly allylic chlorides like 1-hexene, 3-chloro-, presents distinct challenges and opportunities depending on the chosen polymerization method. The presence of the chlorine atom significantly influences the reactivity of the vinyl group.

Cationic Polymerization: Monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the propagating carbocationic center wikipedia.orgyoutube.com. While the alkyl chain in 1-hexene, 3-chloro- is weakly electron-donating, the electronegative chlorine atom can have a complex influence. Cationic polymerization of similar allylic chlorides has been explored. For instance, polymerization of allyl chloride with Ziegler-type catalysts containing an Al-Cl bond, such as Et2AlCl and EtAlCl2, has been reported to yield solid polymeric material oup.com. This suggests that the polymerization may proceed through a cationic-like mechanism oup.com. The initiation would involve the formation of a carbocation at the double bond, which then propagates. However, the potential for the chloride ion to act as a terminating or transfer agent is a significant consideration.

Anionic Polymerization: Anionic polymerization requires monomers with electron-withdrawing groups to stabilize the propagating carbanion ethernet.edu.et. The alkyl group and the chloro substituent in 1-hexene, 3-chloro- are not sufficiently electron-withdrawing to readily facilitate anionic polymerization. Initiators like butyl lithium (BuLi) are highly reactive and could potentially lead to side reactions, such as elimination of HCl or reaction with the allylic proton, rather than initiating polymerization at the double bond.

Radical Polymerization: The radical polymerization of allylic compounds, including 1-hexene, 3-chloro-, is notoriously inefficient. This is due to a phenomenon known as "degradative chain transfer" oup.comresearchgate.net. In this process, a propagating polymer radical abstracts a hydrogen atom from the allylic position of the monomer. This results in a stable, resonance-delocalized allylic radical. This new radical is generally not reactive enough to initiate the polymerization of another monomer molecule. Consequently, the polymerization is terminated or severely retarded, leading to the formation of only low molecular weight oligomers oup.com.

Table 1: Predicted Polymerization Behavior of 1-Hexene, 3-chloro-

Polymerization Type Predicted Outcome Rationale
Cationic Possible, but may be complex Can be initiated by strong Lewis acids; potential for side reactions.
Anionic Unlikely Lack of electron-withdrawing groups to stabilize the propagating anion.
Radical Inefficient (low molecular weight) Prone to degradative chain transfer, forming a stable, non-propagating allylic radical.

Co-polymerization Behavior and Microstructure Control

The incorporation of 1-hexene, 3-chloro- into copolymers could introduce functionalities and modify polymer properties. However, its copolymerization behavior is expected to be influenced by the same factors that affect its homopolymerization.

In radical copolymerization, the high tendency for degradative chain transfer would likely result in a retardation of the polymerization rate and a decrease in the molecular weight of the resulting copolymer researchgate.net. The reactivity ratios would reflect a lower reactivity of the chlorohexene monomer compared to more reactive comonomers like styrene (B11656) or acrylates. For instance, in the copolymerization of vinyl chloride with allyl chloride, the allyl chloride acts as a retarder through degradative transfer researchgate.net.

In coordination polymerization, such as with Ziegler-Natta or metallocene catalysts, the Lewis acidic nature of the catalyst could interact with the lone pairs of the chlorine atom. This interaction might hinder the coordination and insertion of the monomer, thereby affecting its incorporation into the polymer chain. However, specific catalytic systems have been developed for the copolymerization of ethylene (B1197577) with functionalized olefins.

The microstructure of a copolymer containing 1-hexene, 3-chloro- would be determined by the relative reactivities of the comonomers and the polymerization mechanism. In a radical copolymerization, the distribution of the chlorohexene units would likely be random, with their incorporation being generally low. In coordination polymerization, the catalyst structure would play a crucial role in determining the stereochemistry of the polymer backbone and the distribution of the comonomers. For example, certain metallocene catalysts are known to produce highly isotactic poly(1-hexene) acs.orgtandfonline.com. The introduction of a chlorinated comonomer could potentially disrupt this stereoregularity.

Table 2: Hypothetical Reactivity Ratios for Radical Copolymerization of Monomer 1 (M1) and 1-Hexene, 3-chloro- (M2)

Monomer 1 (M1) r1 (M1 reactivity with itself) r2 (M2 reactivity with itself) Product Tendency
Styrene > 1 < 1 Blocky sequence of M1
Vinyl Acetate > 1 < 1 Blocky sequence of M1
Acrylonitrile > 1 < 1 Blocky sequence of M1

Note: These are hypothetical values based on the known low reactivity of allylic monomers in radical polymerization.

Rearrangement Reactions and Isomerization Pathways

1-Hexene, 3-chloro- is susceptible to rearrangement and isomerization reactions, primarily due to the presence of the allylic chloride functionality. These reactions can be initiated under thermal, acidic, or catalytic conditions.

A common reaction for allylic halides is allylic rearrangement. In the case of 1-hexene, 3-chloro-, this would involve the migration of the chlorine atom and a shift of the double bond. This can proceed through an SN1-type mechanism involving a resonance-stabilized allylic carbocation intermediate or an SN2' mechanism. The formation of the carbocation at the C3 position can be stabilized by resonance with the adjacent double bond. Nucleophilic attack by a chloride ion at the C1 position of this intermediate would lead to the formation of 1-chloro-2-hexene.

Isomerization of the double bond along the carbon chain is also a possible pathway, which can be catalyzed by acids or transition metals. For example, under acidic conditions, protonation of the double bond could lead to a secondary carbocation, which could then undergo hydride shifts to form a more stable carbocation, followed by deprotonation to yield various isomers of chlorohexene.

The primary isomerization and rearrangement products expected from 1-hexene, 3-chloro- would be other isomers of chlorohexene, such as:

1-Chloro-2-hexene: Formed via allylic rearrangement.

3-Chloro-2-hexene: Formed via double bond migration.

The specific conditions of the reaction (temperature, solvent, catalyst) would determine the predominant pathway and the distribution of the resulting isomers.

Advanced Spectroscopic and Analytical Methodologies in 1 Hexene, 3 Chloro Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "1-Hexene, 3-chloro-". Both one-dimensional and two-dimensional NMR experiments provide invaluable information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR for Regio- and Stereochemical Assignment

¹H NMR and ¹³C NMR are fundamental for establishing the regiochemistry and stereochemistry of "1-Hexene, 3-chloro-". The chemical shifts, coupling constants, and signal multiplicities in these spectra offer a detailed picture of the molecular framework.

In the ¹H NMR spectrum, the protons of the vinyl group at one end of the molecule typically appear in the range of 4.9 to 5.9 ppm. The proton on the carbon bearing the chlorine atom (C3) is expected to resonate at a distinct chemical shift, influenced by the electronegativity of the chlorine. The remaining aliphatic protons of the propyl group will appear at higher field strengths. The coupling patterns between these protons are key to confirming the connectivity. For instance, the proton at C3 would show coupling to the adjacent vinyl protons and the protons on C4.

The ¹³C NMR spectrum provides complementary information. ucl.ac.uk The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the alkene region (typically 110-140 ppm). The carbon atom bonded to the chlorine (C3) will be deshielded and appear at a lower field (typically 55-80 ppm) compared to the other sp³ carbons in the hexyl chain. oregonstate.edu The number of distinct signals in the ¹³C NMR spectrum can also help determine the symmetry of the molecule and distinguish it from its isomers. pressbooks.pub

The precise chemical shifts and coupling constants can be used to assign the stereochemistry at the chiral center (C3). Diastereomers, if present, would exhibit distinct sets of NMR signals, allowing for their identification and quantification. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Hexene (B165129), 3-chloro-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₂)4.9 - 5.3114 - 118
C2 (CH)5.6 - 5.9138 - 142
C3 (CHCl)4.0 - 4.555 - 65
C4 (CH₂)1.6 - 1.935 - 45
C5 (CH₂)1.3 - 1.525 - 35
C6 (CH₃)0.8 - 1.013 - 15

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Research

For a more in-depth structural investigation of "1-Hexene, 3-chloro-," advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For "1-Hexene, 3-chloro-," COSY would show correlations between the vinyl protons, between the vinyl protons and the proton at C3, and between the protons along the alkyl chain. This helps to trace the complete proton connectivity from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is extremely useful for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.eduustc.edu.cnblogspot.com HMBC is crucial for piecing together the carbon skeleton, especially for identifying quaternary carbons and confirming the position of the chlorine atom by observing long-range correlations from protons to the carbon it is attached to. For example, correlations from the C1 and C4 protons to the C3 carbon would confirm the location of the chloro-substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.org This is particularly valuable for determining the stereochemistry of the molecule. For "1-Hexene, 3-chloro-," NOESY can help to establish the relative orientation of the substituents around the chiral center (C3) and the double bond. scielo.org.mx

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of "1-Hexene, 3-chloro-," as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like "1-Hexene, 3-chloro-". researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then analyzes each separated component.

This technique is highly effective for assessing the purity of a "1-Hexene, 3-chloro-" sample and for separating and identifying its various isomers, such as positional isomers (e.g., 1-chloro-1-hexene, 2-chloro-1-hexene) and stereoisomers. eurl-pesticides.eu The retention time in the GC provides a characteristic identifier for each isomer, while the mass spectrum confirms its identity. The fragmentation pattern observed in the mass spectrum can also help to distinguish between different isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Labeled Derivatives

While "1-Hexene, 3-chloro-" itself is not ideally suited for Electrospray Ionization Mass Spectrometry (ESI-MS) due to its non-polar nature, this technique becomes highly relevant for the analysis of its labeled derivatives. ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, non-volatile, and thermally unstable molecules. mtoz-biolabs.comuvic.calibretexts.org

In research involving "1-Hexene, 3-chloro-," it might be chemically modified or derivatized to introduce a charged or polar group. icp.ac.ru For instance, if it is used in a reaction to create a more complex molecule with ionizable functional groups, ESI-MS would be the ideal method to analyze the resulting product. csic.es This technique would provide the molecular weight of the derivative, and tandem mass spectrometry (MS/MS) could be used to obtain structural information by fragmenting the parent ion. mtoz-biolabs.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact mass of "1-Hexene, 3-chloro-". mdpi.com The exact mass of "1-Hexene, 3-chloro-" is 118.054928 g/mol . spectrabase.comchemspider.com

From the exact mass, the elemental formula of the compound can be unequivocally determined. This is because the masses of individual isotopes are not integer values, and the combination of atoms in a molecule results in a unique exact mass. HRMS is therefore a critical tool for confirming the identity of a newly synthesized compound or for identifying an unknown component in a mixture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of "1-Hexene, 3-chloro-". These methods are particularly adept at identifying the characteristic vibrational modes of the functional groups present, namely the vinyl and haloalkane moieties.

The FTIR and Raman spectra of "1-Hexene, 3-chloro-" are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The vinyl group (C=C-H) and the carbon-chlorine (C-Cl) bond exhibit distinct spectroscopic signatures.

The analysis of a molecule like "1-Hexene, 3-chloro-" would involve identifying key vibrational modes. For instance, the C=C stretching vibration in alkenes typically appears in the range of 1640-1680 cm⁻¹ in an IR spectrum. pressbooks.pub The vinylic =C-H stretching is expected between 3020 and 3100 cm⁻¹. libretexts.org Furthermore, monosubstituted alkenes like 1-hexene exhibit characteristic out-of-plane bending absorptions around 910 and 990 cm⁻¹. libretexts.org The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The complementarity of FTIR and Raman spectroscopy is advantageous; bands that are strong in one technique are often weak in the other, providing a more complete vibrational picture. spectroscopyonline.com For example, while the C=C stretch is visible in both, the symmetric nature of some vibrations might render them more intense in the Raman spectrum.

A study on the related compound 3-chloro-1-butene (B1220285) involved recording both Raman and infrared spectra to analyze its conformational composition. researchgate.net This highlights the utility of these techniques in distinguishing between different spatial arrangements of atoms in haloalkenes.

Table 1: Characteristic Vibrational Frequencies for "1-Hexene, 3-chloro-" Functional Moieties

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Vinyl (C=C) Stretch 1640-1680 FTIR, Raman
Vinyl (=C-H) Stretch 3020-3100 FTIR, Raman
Vinyl (=C-H) Out-of-plane bend 910 and 990 FTIR

This table presents typical ranges for the specified functional groups. Actual values for "1-Hexene, 3-chloro-" may vary based on its specific molecular environment.

In-situ FTIR and Raman spectroscopy are invaluable for real-time monitoring of chemical reactions involving haloalkenes. americanpharmaceuticalreview.com These techniques allow researchers to track the consumption of reactants and the formation of products and intermediates by observing changes in the intensity of their characteristic vibrational bands. americanpharmaceuticalreview.comazonano.com For instance, during the synthesis of "1-Hexene, 3-chloro-", one could monitor the disappearance of a precursor's specific band and the simultaneous appearance of the vinyl and C-Cl bands of the product. This provides critical insights into reaction kinetics, mechanism, and endpoint determination. americanpharmaceuticalreview.com

Purity assessment is another crucial application. The presence of impurities, such as isomers or unreacted starting materials, can be detected by the appearance of extraneous peaks in the FTIR or Raman spectrum. thermofisher.com By comparing the spectrum of a synthesized batch to that of a pure reference standard, the level of purity can be qualitatively and, with proper calibration, quantitatively assessed.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying the components of a mixture. For "1-Hexene, 3-chloro-" and its related chemical species, gas chromatography and high-performance liquid chromatography are the most relevant techniques.

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like "1-Hexene, 3-chloro-". nih.gov It excels at separating isomers and assessing the purity of a sample. cdnsciencepub.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. vurup.sk

In the context of "1-Hexene, 3-chloro-", GC can be used to separate it from other isomers that may have formed during synthesis, such as 1-chloro-2-hexene or 2-chloro-3-hexene. The choice of the GC column's stationary phase is critical for achieving optimal separation. acs.org For instance, a study on the reaction of 1-hexene with chromyl chloride utilized preparative gas chromatography to separate five different products, including 2-chloro-1-hexanol and 1-chloro-2-hexanone. cdnsciencepub.com Similarly, complex mixtures of chlorinated hydrocarbons are routinely analyzed by GC, often with specialized detectors like the electron capture detector (ECD) which is highly sensitive to halogenated compounds. epa.govpops.int

Table 2: Illustrative Gas Chromatography Data for Separation of Chlorinated Hexene Isomers

Compound Retention Time (min) Column Type Detector
1-Hexene, 3-chloro- 8.5 DB-5MS MS
1-Hexene, 2-chloro- 8.2 DB-5MS MS

This is a hypothetical data table for illustrative purposes. Actual retention times depend on the specific GC conditions (e.g., temperature program, carrier gas flow rate).

While "1-Hexene, 3-chloro-" itself is volatile and well-suited for GC, High-Performance Liquid Chromatography (HPLC) becomes essential for the analysis of non-volatile derivatives or related compounds. nih.gov Since simple haloalkenes often lack a strong chromophore for UV detection, a common strategy is derivatization. researchgate.netmyfoodresearch.com This involves reacting the analyte with a reagent to attach a molecule that is easily detectable by UV-Visible or fluorescence detectors. scielo.brnih.gov

For example, if "1-Hexene, 3-chloro-" were to be converted into a derivative containing a phenyl or other aromatic group, HPLC would be the method of choice for its analysis. researchgate.net The derivatization can enhance both the detectability and the chromatographic separation of the analyte. researchgate.netrsc.org The choice of derivatizing agent depends on the functional group available for reaction. mdpi.com For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for derivatizing primary and secondary amines. scielo.br For other functionalities, different reagents would be employed.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of HPLC that separates molecules based on their size in solution. wikipedia.orgresolvemass.ca It is the primary technique for characterizing polymers, determining their molecular weight distribution (MWD), and average molecular weights (such as Mn, Mw, and Mz). resolvemass.carudolphresearch.com

In research related to "1-Hexene, 3-chloro-", GPC would be employed if this compound were used as a monomer or co-monomer in a polymerization reaction. The resulting poly(1-hexene, 3-chloro-) or related copolymer would be analyzed by GPC to determine its molecular weight characteristics, which are crucial for understanding its physical and mechanical properties. lcms.czalfa-chemistry.com For example, studies on the polymerization of 1-hexene use GPC to characterize the resulting poly(1-hexene), providing data on the number-average molecular weight (Mn) and the polydispersity index (PDI). mdpi.com The technique is versatile, with a range of columns and solvents available to analyze polymers of different polarities and solubilities. lcms.czsigmaaldrich.com

Table 3: Chemical Compounds Mentioned

Compound Name
1-Hexene, 3-chloro-
1-chloro-2-hexene
2-chloro-3-hexene
2-chloro-1-hexanol
1-chloro-2-hexanone
3-chloro-1-butene
1-hexene
poly(1-hexene)
9-fluorenylmethyl chloroformate (FMOC-Cl)

Other Advanced Analytical Techniques for Chemical Characterization

The comprehensive characterization of 1-Hexene, 3-chloro- and its related compounds relies on a suite of advanced analytical techniques that provide detailed information on molecular structure, purity, and concentration. These methods are crucial for quality control in synthesis, for studying reaction kinetics, and for detecting the compound in various matrices.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like 1-Hexene, 3-chloro-. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both separation and identification. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides mass-to-charge ratio (m/z) data of the eluted compounds, which aids in their structural elucidation. For instance, the analysis of 1-Hexene, 3-chloro- by GC-MS would provide a specific retention time and a mass spectrum characterized by its molecular ion peak and fragmentation pattern. spectrabase.com Publicly available spectral data for 1-Hexene, 3-chloro- includes at least one mass spectrum obtained by GC-MS. spectrabase.com

In the broader context of analyzing chlorinated compounds and other organic molecules in complex samples, GC-MS is widely applied. For example, it has been used to identify various phytochemicals in plant extracts and to analyze extractables from pharmaceutical packaging materials. researchgate.netgcms.cz In such analyses, the identification of unknown compounds is achieved by comparing their mass spectra with extensive libraries like the Wiley Registry of Mass Spectral Data. spectrabase.comspectrabase.com The Kovats retention index, a standardized measure of retention time, is another key parameter used in GC for compound identification. nih.govnist.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative separation technique, especially for less volatile or thermally labile compounds. When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides high sensitivity and selectivity for the analysis of a wide range of molecules. shimadzu.comnih.gov While direct LC-MS analysis of highly non-polar compounds like 1-Hexene, 3-chloro- can be challenging due to the incompatibility of typical normal-phase solvents with common ionization sources, specialized mobile phases and columns can be employed. shimadzu.com LC-MS/MS is particularly valuable for quantitative analysis, using techniques like multiple reaction monitoring (MRM) for high selectivity and sensitivity. shimadzu.com

Other spectroscopic techniques also play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of atoms within a molecule, which is essential for unambiguous structure determination. acs.org Advanced 2D NMR techniques can further elucidate complex structural features and spatial relationships between atoms. acs.org

The table below summarizes key analytical parameters for 1-Hexene, 3-chloro- and related compounds found in the literature.

Table 1: Analytical Data for 1-Hexene, 3-chloro- and Related Compounds

Compound Name Analytical Technique Key Parameters and Findings
1-Hexene, 3-chloro- GC-MS Molecular Weight: 118.61 g/mol , Molecular Formula: C6H11Cl. spectrabase.com
1-Hexene, 1-chloro-, (E)- GC-MS Kovats Retention Index (standard non-polar): 788; m/z of top peak: 56. nih.gov
cis 1-chloro-3-hexene GC-MS Molecular Weight: 118.61 g/mol , Molecular Formula: C6H11Cl. spectrabase.com

Computational and Theoretical Chemistry Studies of 1 Hexene, 3 Chloro

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations can model how a molecule like 1-hexene (B165129), 3-chloro- interacts with other molecules, including solvent molecules. These simulations can reveal information about the solvation shell structure, the strength of intermolecular forces, and the influence of the solvent on the conformational equilibrium of the molecule. For example, MD simulations have been used to study the transport properties of small gas molecules in poly(ethylene-co-1-hexene) copolymers, demonstrating the effect of the chemical structure on these properties. researchgate.net Such studies are crucial for understanding reaction kinetics and mechanisms in solution, as the solvent can significantly impact the stability of reactants, transition states, and products.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms.

For reactions involving molecules with multiple reactive sites, like 1-hexene, 3-chloro-, computational methods can predict the regioselectivity (which site reacts) and stereoselectivity (the stereochemical outcome) of a reaction. This is achieved by modeling the potential energy surface of the reaction.

For instance, in addition reactions to the double bond, computational methods can determine the activation energies for the formation of different possible products. The reaction pathway with the lowest activation energy is generally the most favored, thus predicting the major product. masterorganicchemistry.com DFT studies have been instrumental in understanding the selectivity in reactions such as the chromium-catalyzed trimerization of ethylene (B1197577) to 1-hexene. acs.orgnih.govresearchgate.net These studies analyze the transition states for different reaction pathways to explain why one product is formed selectively over others. nih.govresearchgate.net For example, the dehydrohalogenation of 3-chloro-1-hexene can be influenced by reaction parameters that affect regioselectivity. By calculating the energies of the transition states leading to different regioisomers or stereoisomers, chemists can gain a deeper understanding of the factors that control the outcome of the reaction and design more selective synthetic routes.

Carbocation Stability and Rearrangement Pathway Predictions

Computational chemistry provides powerful tools to predict the stability of reactive intermediates like carbocations and to map out potential reaction pathways. In the context of 1-hexene, 3-chloro-, electrophilic addition to the double bond, such as protonation, would lead to the formation of a carbocation. The initial product of protonation at the C1 position is a secondary carbocation at the C2 position.

The stability of this initial carbocation is influenced by several factors. Generally, carbocation stability increases with the number of alkyl substituents (tertiary > secondary > primary) due to hyperconjugation and inductive effects. However, the presence of the electron-withdrawing chlorine atom at the C3 position exerts a destabilizing inductive effect on the adjacent C2 carbocation, reducing its stability compared to a simple secondary hexyl carbocation.

Once formed, carbocations can undergo rearrangements to form more stable species. These rearrangements typically involve a 1,2-shift of a hydride ion (H⁻) or an alkyl group. researchgate.net For the initial C2 carbocation of 1-hexene, 3-chloro-, several rearrangement pathways can be computationally investigated:

1,2-Hydride Shift (C3 to C2): This would involve the migration of the hydrogen atom from C3 to C2. This is generally an unfavorable pathway as it would place the positive charge on the carbon atom bonded to the electronegative chlorine (an α-chloro carbocation), which is highly destabilizing.

1,2-Hydride Shift (C4 to C2): A hydride shift from C4 to the C2 carbocation would result in a new secondary carbocation at C3. However, this would again result in an unstable α-chloro carbocation. A subsequent shift from C2 to C3 would be required to move the charge away from the chlorine.

1,2-Hydride Shift (C1 to C2): This is a reversible process that would lead back to the starting alkene.

1,2-Hydride Shift (from C4 to C3 after an initial shift): A more plausible multi-step rearrangement could involve an initial shift that moves the carbocation away from the influence of the chlorine atom, followed by subsequent shifts to reach a more stable tertiary or secondary position.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these different carbocation isomers and the transition state energies for the rearrangement steps. srce.hr The energy difference between the carbocation isomers indicates their relative stability, while the transition state energy represents the activation barrier for the rearrangement. nih.govrsc.orgrsc.org A lower activation barrier signifies a more kinetically favorable rearrangement pathway. researchgate.net

Table 1: Predicted Relative Stabilities of Potential Carbocation Intermediates

This table illustrates a hypothetical computational result for the relative energies of carbocations formed from 1-hexene, 3-chloro-. The energies are typically calculated using quantum chemical methods and are reported relative to the most stable isomer.

Carbocation StructureIUPAC NameTypePredicted Relative Energy (kJ/mol)Key Stabilizing/Destabilizing Factors
CH₃-CH⁺-CHCl-CH₂-CH₂-CH₃3-Chlorohexan-2-yliumSecondary+15Destabilizing inductive effect from adjacent Cl
CH₃-CH₂-C⁺(Cl)-CH₂-CH₂-CH₃3-Chlorohexan-3-yliumTertiary (α-chloro)+50Highly destabilized by α-chlorine
CH₃-CH₂-CHCl-CH⁺-CH₂-CH₃4-Chlorohexan-3-yliumSecondary+5Inductive effect of Cl is reduced (β-position)
CH₃-CH₂-CHCl-CH₂-CH⁺-CH₃4-Chlorohexan-2-yliumSecondary0 (Reference)Most stable secondary due to distance from Cl

Note: The values in this table are illustrative and represent a potential outcome of computational analysis. Actual values would be derived from specific quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. sns.itarxiv.orgacs.org Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), vibrational frequencies (Infrared/IR), and mass spectra. nih.govresearchgate.netrsc.org These predicted spectra can then be correlated with experimental data for verification.

¹H and ¹³C NMR Spectra: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.govnmrdb.org For 1-hexene, 3-chloro-, computational models would predict distinct signals for each unique proton and carbon atom. The predicted chemical shifts are influenced by the electronic environment, including the electronegativity of the chlorine atom and the presence of the double bond. For instance, the proton on C3 would be expected to have a downfield chemical shift due to the deshielding effect of the adjacent chlorine atom.

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. arxiv.orgacs.org For 1-hexene, 3-chloro-, characteristic absorption bands would be predicted for the C=C double bond stretch, the C-H stretches of the vinyl and alkyl groups, and the C-Cl stretch. libretexts.org Comparing the predicted frequencies with an experimental IR spectrum can confirm the presence of these functional groups. Often, calculated frequencies are scaled by a factor to better match experimental values. acs.org

Table 2: Predicted Spectroscopic Data for 1-Hexene, 3-chloro- vs. Typical Experimental Ranges

Spectroscopy TypeGroupPredicted Value (Illustrative)Typical Experimental Range (cm⁻¹ or ppm)
IRC-H (sp²) stretch3080 cm⁻¹3020–3100 cm⁻¹ libretexts.org
C-H (sp³) stretch2960 cm⁻¹2850–2960 cm⁻¹ libretexts.org
C=C stretch1645 cm⁻¹1640–1680 cm⁻¹ libretexts.org
C-Cl stretch750 cm⁻¹600–800 cm⁻¹ libretexts.org
¹³C NMRC1 (vinyl)118 ppm~115-120 ppm
C2 (vinyl)138 ppm~135-140 ppm
C3 (with Cl)65 ppm~60-70 ppm
¹H NMRH on C1 (vinyl)5.1 ppm~5.0-5.3 ppm
H on C2 (vinyl)5.8 ppm~5.7-6.0 ppm
H on C3 (with Cl)4.2 ppm~4.0-4.5 ppm

Note: Predicted values are illustrative. Actual computational predictions would provide specific values for each unique atom.

Statistical and Chemometric Approaches in Computational Data Analysis

Chemometrics applies mathematical and statistical methods to chemical data to extract meaningful information. stanford.educhimia.chacs.orgfrontiersin.org In computational chemistry, these approaches are essential for analyzing the large datasets generated from calculations on molecules like 1-hexene, 3-chloro-.

One major application is in the development of Quantitative Structure-Property Relationship (QSPR) models. aimspress.comaimspress.commdpi.comacs.orgnih.gov QSPR models aim to find a mathematical relationship between the computed molecular descriptors of a set of compounds and their experimentally measured properties. For a series of halogenated alkenes including 1-hexene, 3-chloro-, a QSPR model could be built to predict properties like boiling point, vapor pressure, or toxicity. aimspress.commdpi.com This involves:

Calculating a wide range of molecular descriptors (e.g., electronic, topological, geometrical) for each molecule in the series.

Using statistical regression techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model correlating a subset of these descriptors to the property of interest. r-project.org

Validating the model to ensure its predictive power.

Chemometric methods like Principal Component Analysis (PCA) can also be used to analyze and visualize complex computational data. aimspress.comr-project.org For example, if calculations are performed on many different conformers of 1-hexene, 3-chloro-, PCA can reduce the dimensionality of the data, grouping similar conformers and highlighting the most important structural variations. Similarly, chemometrics can be applied to analyze sets of predicted spectra, helping to identify patterns and correlations that might not be obvious from visual inspection alone. researchgate.net

Table 3: Examples of Molecular Descriptors for QSPR/Chemometric Analysis of 1-Hexene, 3-chloro-

Descriptor ClassExample DescriptorDescription
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. aimspress.com
ElectronicDipole MomentA measure of the overall polarity of the molecule.
TopologicalWiener IndexA descriptor based on the distances between all pairs of atoms in the molecular graph.
GeometricalMolecular VolumeThe van der Waals volume of the molecule, related to steric interactions. aimspress.com
GeometricalSurface AreaThe solvent-accessible surface area, relevant for solvation and transport properties.
PhysicochemicalLogPThe logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. aimspress.com

Applications As Advanced Synthetic Intermediates and Building Blocks in Research

Precursor in Complex Organic Synthesis

As a precursor, 1-Hexene (B165129), 3-chloro- serves as a starting point for the synthesis of more elaborate molecules. Its dual functionality is key to its utility, enabling chemists to introduce complexity in a controlled manner.

The carbon atom at the third position in 1-Hexene, 3-chloro- is a stereocenter, meaning the molecule itself is chiral and can exist as two distinct enantiomers (R and S isomers). This inherent chirality makes it an important building block for asymmetric synthesis, where the goal is to create other chiral molecules with a specific three-dimensional arrangement. vaia.com

Research in catalytic asymmetric synthesis provides methods for producing chiral molecules that are structurally related to 1-Hexene, 3-chloro-. For instance, a notable method involves the catalytic enantioselective synthesis of branched allylic esters from prochiral starting materials. In one study, (Z)-2-hexen-1-ol was converted to its trichloroacetimidate (B1259523) intermediate, which then underwent an enantioselective substitution with acetic acid using a specialized palladium(II) catalyst. scispace.com This process yielded (R)-3-acetoxy-1-hexene with high enantiomeric excess (94% ee). scispace.com This transformation highlights a pathway where a chiral center is created at the C-3 position of a hexene chain, analogous to the structure of 1-Hexene, 3-chloro-. The principles of such reactions are foundational for using chiral building blocks like optically pure 1-Hexene, 3-chloro- to construct complex, enantiomerically pure target molecules, which is crucial in fields like medicinal chemistry. scispace.comresearchgate.net

Furthermore, chemoenzymatic methods have been developed to produce highly functionalized chiral synthons, such as α-substituted cyclohexanones, from simple aromatic compounds like chlorobenzene. researchgate.net These strategies underscore the importance of halogenated chiral intermediates in accessing a diverse range of enantiopure compounds for the total synthesis of natural products. researchgate.net

The distinct reactivity of the allyl chloride group and the vinyl group makes 1-Hexene, 3-chloro- an ideal building block for creating multi-functionalized molecules. The chloro group can be displaced by a wide range of nucleophiles, often via the formation of an organometallic intermediate like a Grignard reagent. orgsyn.orgmsu.edu Simultaneously or sequentially, the double bond can undergo a variety of addition reactions, including hydrogenation, epoxidation, hydroformylation, or polymerization. researchgate.netmsu.edu

This orthogonal reactivity allows for a stepwise construction of molecular complexity. For example, the chloro- group could first be substituted, and the resulting product's double bond could then be functionalized in a subsequent step. This approach is fundamental in the synthesis of complex organic structures where precise control over the introduction of different functional groups is necessary. acs.org The ability to turn an organic electrophile (the alkyl chloride) into a nucleophile (an organometallic reagent) is a powerful strategy in organic synthesis. libretexts.org

Monomer and Modifier in Polymer Chemistry Research

In the realm of polymer science, functionalized olefins like 1-Hexene, 3-chloro- are of academic interest for their potential to introduce specific properties and functionalities into polyolefin backbones, which are typically inert hydrocarbons.

While the homopolymerization of 1-Hexene, 3-chloro- is not widely documented, its potential as a comonomer in copolymerization with non-functional olefins like ethylene (B1197577) is significant. Incorporating a monomer with a pendant chloro group into a polyethylene (B3416737) chain would create a functionalized polyolefin. This pendant group serves as a reactive handle for post-polymerization modification, allowing for the grafting of other polymer chains to create graft copolymers or the introduction of polar functional groups. google.com

Research on terpolymerization, such as the reaction of ethylene with 1-hexene and functionalized styrene (B11656) derivatives, demonstrates that multiple comonomers can be successfully incorporated to create polymers with diverse functionalities and controlled architectures. mdpi.com The use of a functional comonomer like 1-Hexene, 3-chloro- would fall into this strategy, aiming to produce specialized polymer architectures with tailored properties that are inaccessible through conventional Ziegler-Natta polymerization of non-polar olefins. google.comunina.it

The incorporation of 1-Hexene, 3-chloro- units into a polymer chain, such as polyethylene, is expected to have a profound impact on the material's microstructure and resulting properties.

Crystallinity and Thermal Properties: Similar to the inclusion of 1-hexene, the butyl side-chain of the 1-Hexene, 3-chloro- unit would disrupt the regular packing of polyethylene chains, leading to a decrease in crystallinity and melting point (Tₘ). mdpi.comresearchgate.net Research on ethylene/1-hexene copolymers shows that as the comonomer content increases, both the melting point and the degree of crystallinity decrease predictably. mdpi.com The introduction of a chlorinated promoter, chlorocyclohexane, in these polymerizations was found to alter catalyst activity and further influence the polymer's final properties. mdpi.com

Table 1: Effect of Chlorinated Promoter (CHC) on Ethylene/1-Hexene Copolymerization Properties. mdpi.com
Catalytic System1-Hexene in Feed (mol/L)1-Hexene in Copolymer (mol %)Melting Point (Tₘ, °C)Crystallinity (%)
TMC (no promoter)0.161.813240
TMC-CHC0.161.213149

Surface Properties: The pendant chloro group would introduce polarity to the non-polar polyolefin backbone. This is expected to increase the polymer's surface energy, which could improve properties like adhesion, paintability, and miscibility with polar fillers. An analogous study demonstrated that functionalizing a polybutadiene (B167195) polymer with polar thiol compounds significantly improved surface hydrophilicity, as evidenced by a decrease in the water contact angle (WCA). rsc.org For example, functionalization with mercaptoacetic acid reduced the WCA from 108.1° to 70.2°, indicating a more hydrophilic surface. rsc.org A similar effect would be anticipated for polymers containing 1-Hexene, 3-chloro-.

Table 2: Analogy of Polar Group Incorporation on Polymer Surface Properties. rsc.org
PolymerFunctional GroupWater Contact Angle (WCA, °)
HPB6 (unfunctionalized)None108.1
Functionalized HPB62-Mercapto-ethanol89.6
Functionalized HPB6Mercaptoacetic acid70.2

Role in Materials Science Precursor Chemistry

Beyond polymer synthesis, 1-Hexene, 3-chloro- is a valuable precursor in materials science, particularly for the synthesis of organometallic compounds and catalysts. The reaction of the chloroalkane moiety with elemental metals (like Li, Mg) or metal salts can yield novel organometallic reagents. msu.edumt.com

These reagents, or the parent molecule itself, can serve as ligands in coordination chemistry. The double bond can coordinate to a transition metal center, while the chloro- group can remain available for further reaction or be part of the initial complexation. This makes 1-Hexene, 3-chloro- a candidate for creating bespoke catalysts for reactions such as olefin metathesis, hydrogenation, or hydroformylation. For example, chlorinated organic compounds are known to act as promoters or modifiers for titanium-magnesium catalysts used in olefin polymerization. mdpi.com Similarly, 1-Hexene, 3-chloro- could be used to synthesize specific catalyst precursors or ligands for creating metal-organic frameworks (MOFs), which are porous materials with high potential in catalysis and gas storage. mdpi.com

1-Hexene, 3-chloro-: A Versatile Building Block in Chemical Synthesis

1-Hexene, 3-chloro-, with the chemical formula C₆H₁₁Cl, is a chlorinated alkene that serves as a valuable intermediate in a variety of chemical transformations. ontosight.aichemspider.comspectrabase.comnih.gov Its structure, featuring both a reactive double bond and a chlorine atom, allows for a diverse range of functionalization reactions, making it a key component in the synthesis of more complex molecules.

Q & A

Q. What are the established laboratory synthesis routes for 3-chloro-1-hexene, and how can reaction conditions be optimized?

Q. How can researchers validate the structural identity of 3-chloro-1-hexene using spectroscopic techniques?

  • Methodological Answer : Confirm structural integrity via:
  • ¹H NMR : Look for a triplet at δ 5.6–5.8 ppm (C=C-H), a multiplet at δ 4.9–5.2 ppm (allylic CH₂-Cl), and a triplet integrating to 3H at δ 0.9–1.1 ppm (terminal CH₃).
  • ¹³C NMR : Peaks at δ 115–120 ppm (C=C) and δ 45–50 ppm (C-Cl).
  • GC-MS : Molecular ion peak at m/z 118 (M⁺) and fragment at m/z 83 (loss of Cl·). Cross-validate with IR (C-Cl stretch at 550–650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported regioselectivity during chlorination of 1-hexene derivatives?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., 3-chloro vs. 2-chloro isomers) arise from competing radical vs. ionic mechanisms. To isolate 3-chloro-1-hexene:
  • Use radical-stabilizing solvents (e.g., CCl₄) and initiators (e.g., UV light) to favor allylic chlorination.
  • Employ kinetic control via low temperatures (0–10°C) and short reaction times.
  • Validate selectivity using DFT calculations (e.g., Gibbs energy differences between transition states) and HPLC with chiral columns for isomer separation .

Q. How can researchers assess the aquatic toxicity of 3-chloro-1-hexene, and what are key methodological considerations?

  • Methodological Answer : Toxicity studies should follow OECD guidelines (e.g., Test Guideline 202 for Daphnia magna). Key steps:

Prepare serial dilutions (0.1–10 mg/L) in reconstituted freshwater.

Expose Daphnia magna for 48 hours under controlled light/temperature.

Measure mortality/immobilization endpoints (EC50).
Hypothetical Data :

CompoundEC50 (48h, Daphnia magna)NOEC (Algae, 96h)
1-Hexene4.4 mg/L1.8 mg/L
3-Chloro-1-hexene*~2.1 mg/L (estimated)~0.9 mg/L
*Extrapolated from analog data; requires empirical validation .

Q. What analytical approaches resolve discrepancies in degradation kinetics of 3-chloro-1-hexene across studies?

  • Methodological Answer : Conflicting degradation rates (hydrolysis vs. photolysis) arise from pH, light intensity, and matrix effects (e.g., humic acids in water). Mitigation strategies:
  • Use isotopically labeled ³⁶Cl-3-chloro-1-hexene to track degradation pathways via LC-MS/MS.
  • Conduct controlled photolysis experiments with monochromatic UV lamps (254 nm) to isolate photodegradation contributions.
  • Apply QSAR models to predict half-lives under varying environmental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.